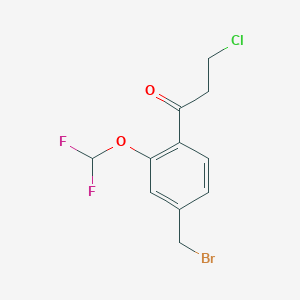
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by bromination and subsequent formation of the propanone structure. One common synthetic route includes:
Difluoromethylation: Introduction of difluoromethyl groups onto the phenyl ring using difluoromethylation reagents.
Bromination: Bromination of the intermediate compound to introduce the bromine atom.
Formation of Propanone: Final step involves the formation of the propanone structure through appropriate reaction conditions
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalytic processes and controlled reaction environments.
Analyse Des Réactions Chimiques
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under suitable conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and carbonyl groups.
Cross-Coupling Reactions: Utilization in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: Employed in studies investigating the biological activity of difluoromethylated compounds and their potential therapeutic effects
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets, such as enzymes or receptors, through its difluoromethyl and bromopropanone groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .
Comparaison Avec Des Composés Similaires
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one can be compared with other difluoromethylated compounds, such as:
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one: Similar structure but with trifluoromethyl groups, offering different chemical properties and reactivity.
1-(2,4-Difluorophenyl)-3-bromopropan-1-one: Lacks the difluoromethyl groups, resulting in distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H9BrF4O |
|---|---|
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
1-[2,4-bis(difluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c12-4-3-9(17)7-2-1-6(10(13)14)5-8(7)11(15)16/h1-2,5,10-11H,3-4H2 |
Clé InChI |
AIFRDIOJOMTQIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)F)C(F)F)C(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


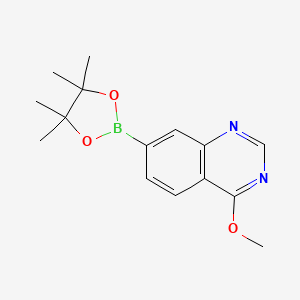
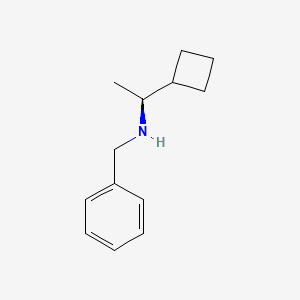
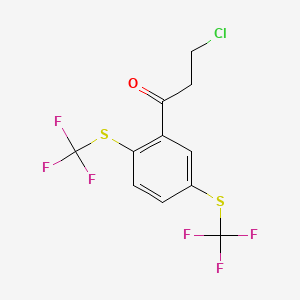
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
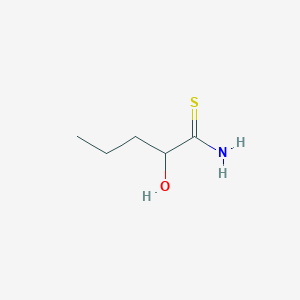

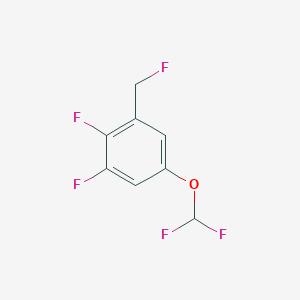
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
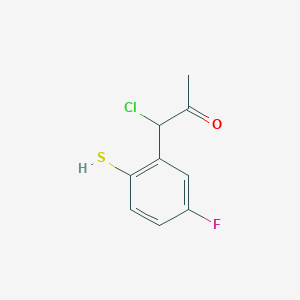
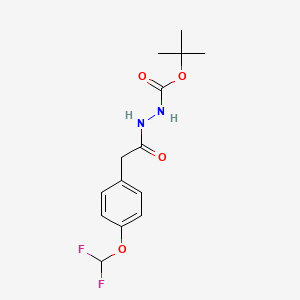

![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

